molecular formula C16H11NO4 B13763596 2-Ethyl-1-nitroanthraquinone CAS No. 56600-58-9

2-Ethyl-1-nitroanthraquinone

Cat. No.: B13763596
CAS No.: 56600-58-9
M. Wt: 281.26 g/mol
InChI Key: GROCBQWLHMMTLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-1-nitroanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are aromatic organic compounds with a wide range of applications, particularly in the dye and pharmaceutical industries. The compound is characterized by the presence of an ethyl group and a nitro group attached to the anthraquinone core, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-nitroanthraquinone typically involves the nitration of 2-ethyl anthraquinone. This process can be carried out using fuming nitric acid in an organic halohydrocarbon solvent . The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1-nitroanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas and copper nanoparticles as catalysts.

    Substitution: Amines and other nucleophiles under appropriate conditions.

Major Products:

    Reduction: 1-amino-2-ethyl anthraquinone.

    Substitution: Various substituted anthraquinone derivatives.

Scientific Research Applications

2-Ethyl-1-nitroanthraquinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-1-nitroanthraquinone involves its interaction with molecular targets through its nitro and ethyl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules.

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-1-nitroanthraquinone is unique due to the presence of both an ethyl and a nitro group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific industrial and research applications .

Properties

CAS No.

56600-58-9

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

2-ethyl-1-nitroanthracene-9,10-dione

InChI

InChI=1S/C16H11NO4/c1-2-9-7-8-12-13(14(9)17(20)21)16(19)11-6-4-3-5-10(11)15(12)18/h3-8H,2H2,1H3

InChI Key

GROCBQWLHMMTLP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.